2-[(2,6-Dimethoxyphenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole
Description
The compound 2-[(2,6-Dimethoxyphenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole features a 1,3,4-thiadiazole core substituted at the 2-position with a 2,6-dimethoxyphenylthio group and at the 5-position with a trifluoromethyl group.
Properties
CAS No. |
62616-89-1 |
|---|---|
Molecular Formula |
C11H9F3N2O2S2 |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
2-(2,6-dimethoxyphenyl)sulfanyl-5-(trifluoromethyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C11H9F3N2O2S2/c1-17-6-4-3-5-7(18-2)8(6)19-10-16-15-9(20-10)11(12,13)14/h3-5H,1-2H3 |
InChI Key |
KCGGMFWKBACWJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)SC2=NN=C(S2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,6-Dimethoxyphenyl)thio)-5-(trifluoromethyl)-1,3,4-thiadiazole typically involves the reaction of 2,6-dimethoxyaniline with carbon disulfide and trifluoromethyl iodide under basic conditions. The reaction proceeds through the formation of an intermediate dithiocarbamate, which cyclizes to form the thiadiazole ring. The reaction conditions often include the use of a strong base such as sodium hydride or potassium carbonate, and the reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-((2,6-Dimethoxyphenyl)thio)-5-(trifluoromethyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazoles.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
Scientific Research Applications
2-((2,6-Dimethoxyphenyl)thio)-5-(trifluoromethyl)-1,3,4-thiadiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((2,6-Dimethoxyphenyl)thio)-5-(trifluoromethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiadiazole Core
2-((2,6-Dimethoxyphenyl)sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
- Key Difference : Sulfonyl (-SO₂-) group instead of sulfanyl (-S-).
- Molecular Weight : 354.33 g/mol (vs. hypothetical ~340–350 g/mol for the sulfanyl analog).
2-((2,6-Dimethylbenzyl)thio)-5-(pyrazin-2-yl)-1,3,4-thiadiazole
- Key Difference : Pyrazinyl substituent replaces trifluoromethyl.
- This compound demonstrated antifungal activity in related studies .
2-(Benzylthio)-5-((2,6-dichlorobenzyl)thio)-1,3,4-thiadiazole
Functional Group and Heterocycle Comparisons
1,3,4-Oxadiazole Thioether Derivatives
- Example : 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g).
- Key Difference : Oxadiazole core instead of thiadiazole.
- Impact: Oxadiazoles generally exhibit higher metabolic stability but reduced hydrogen-bonding capacity compared to thiadiazoles.
5-(Nitroaryl)-1,3,4-Thiadiazoles
- Example : 2-(Het)arylthio-5-(nitrothiophen)-1,3,4-thiadiazole.
- Key Difference : Nitro group instead of trifluoromethyl.
- Impact : The nitro group enhances electron deficiency, possibly increasing reactivity toward nucleophilic targets in pathogens. Such compounds demonstrated antileishmanial activity in preclinical studies .
Key Insights and Implications
Trifluoromethyl Role : The CF₃ group in thiadiazoles enhances bioactivity by stabilizing negative charges and improving lipid solubility, as seen in SDH inhibition models .
Sulfanyl vs. Sulfonyl : Sulfanyl derivatives may exhibit better membrane permeability, while sulfonyl analogs could have improved solubility and target affinity .
Biological Activity
2-[(2,6-Dimethoxyphenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of both a trifluoromethyl group and a dimethoxyphenylthio group, which are known to influence its pharmacological properties.
- Molecular Formula : C₁₁H₉F₃N₂O₂S₂
- Molecular Weight : 322.3 g/mol
- CAS Number : 62616-89-1
- IUPAC Name : 2-(2,6-dimethoxyphenyl)sulfanyl-5-(trifluoromethyl)-1,3,4-thiadiazole
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. It is believed to inhibit specific enzymes and receptors involved in inflammatory processes and cell proliferation. This inhibition can lead to significant anti-inflammatory and anticancer effects, making it a candidate for further therapeutic exploration .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. The presence of the trifluoromethyl group enhances lipophilicity and may improve membrane penetration, which is crucial for antimicrobial efficacy. Studies have shown that derivatives of thiadiazoles can inhibit the growth of various bacterial strains .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. The compound's mechanism likely involves the modulation of signaling pathways associated with cancer cell proliferation and survival. For instance, it may induce apoptosis in cancer cells by affecting the expression of pro-apoptotic and anti-apoptotic proteins .
Case Studies
- Antimicrobial Studies :
- Anticancer Research :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Activity |
|---|---|---|
| 2-((2,6-Dimethoxyphenyl)thio)-1,3,4-thiadiazole | Structure | Lacks trifluoromethyl group; lower lipophilicity |
| 5-(Trifluoromethyl)-1,3,4-thiadiazole | Structure | Lacks dimethoxyphenylthio group; reduced biological activity |
| 2-((2,6-Dimethoxyphenyl)thio)-5-methyl-1,3,4-thiadiazole | Structure | Contains methyl instead of trifluoromethyl; altered pharmacokinetics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
